molecular formula C17H21NO3 B133486 (2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde CAS No. 154819-52-0

(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde

Cat. No. B133486
M. Wt: 287.35 g/mol
InChI Key: UNVIRAJJRSKZKJ-ABAIWWIYSA-N
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Description

“(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde” is a chemical compound. It is an impurity of Tetrabenazine, which is a VMAT inhibitor used in the treatment of hyperkinetic movement disorder .


Synthesis Analysis

The synthesis of such compounds often involves the use of chromene- and quinoline-3-carbaldehydes to synthesize other valuable heterocycles. These carbaldehydes are obtained in excellent yields through the Vilsmeyer-Haack reaction of flavanones and azaflavanones .


Molecular Structure Analysis

The molecular structure of this compound includes several key features. It contains total 47 bond(s); 24 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 aldehyde(s) (aliphatic), 1 tertiary amine(s) (aliphatic) and 2 ether(s) (aromatic) .

properties

IUPAC Name

(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-11-6-15-14-8-17(21-3)16(20-2)7-12(14)4-5-18(15)9-13(11)10-19/h7-11,15H,4-6H2,1-3H3/t11-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVIRAJJRSKZKJ-ABAIWWIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3=CC(=C(C=C3CCN2C=C1C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2C3=CC(=C(C=C3CCN2C=C1C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424920
Record name AC1O6NQY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde

CAS RN

154819-52-0
Record name AC1O6NQY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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